Pamaquine

Antimalarial drug discovery Plasmodium vivax 8-aminoquinoline pharmacology

Pamaquine (CAS 491-92-9), also known as Plasmochin, is a synthetic 8-aminoquinoline antimalarial drug that was the first of its class to be marketed in 1926. It is the chemical predecessor to the more widely used primaquine, differing by the presence of an additional N-diethyl group on its side chain.

Molecular Formula C19H29N3O
Molecular Weight 315.5 g/mol
CAS No. 491-92-9
Cat. No. B1678364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamaquine
CAS491-92-9
Synonyms8-((4-(diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline
pamaquine
pamaquine monohydrochloride
pamaquine monohydroiodide
pamaquine, citrate (1:1)
plasmocide
Molecular FormulaC19H29N3O
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2
InChIInChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3
InChIKeyQTQWMSOQOSJFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pamaquine (CAS 491-92-9): An 8-Aminoquinoline Antimalarial and Key Research Tool for Comparative Pharmacology Studies


Pamaquine (CAS 491-92-9), also known as Plasmochin, is a synthetic 8-aminoquinoline antimalarial drug that was the first of its class to be marketed in 1926 [1]. It is the chemical predecessor to the more widely used primaquine, differing by the presence of an additional N-diethyl group on its side chain. While it has been superseded for routine clinical use due to a less favorable safety profile, pamaquine remains a critical reference standard and research tool. Its unique biological activities—particularly its efficacy against both the erythrocytic (blood) and exoerythrocytic (liver) stages of malaria parasites—differentiate it from other 8-aminoquinolines [2]. This dual action, coupled with its well-characterized toxicity, makes it indispensable for structure-activity relationship (SAR) studies, drug discovery programs seeking to dissociate efficacy from hemolytic and neurotoxic effects, and as a positive control in preclinical toxicity models [3].

Why Pamaquine (CAS 491-92-9) Cannot Be Substituted with Other 8-Aminoquinolines in Specialized Research


While all 8-aminoquinolines share a core chemical structure and the ability to target liver-stage hypnozoites, their biological profiles differ significantly in terms of potency, toxicity, and stage-specificity. Substituting pamaquine with primaquine or tafenoquine without careful consideration can invalidate experimental outcomes or lead to procurement of an inappropriate tool for the research question. Key differences lie in pamaquine's uniquely strong activity against erythrocytic (blood) stages, a property largely absent in primaquine [1]. Furthermore, pamaquine exhibits a distinct neurotoxicity profile, causing specific neuro-anatomical lesions in primate models that are not observed with primaquine or tafenoquine [2]. Therefore, for studies requiring a compound with a broad spectrum of antimalarial activity, a known hemolytic and neurotoxic liability, or as a historical comparator for SAR, pamaquine is an irreplaceable and specific research tool that is not interchangeable with its modern, safer analogs.

Quantitative Differentiation Guide for Pamaquine (CAS 491-92-9) Against its Closest Analogs


Comparative Antimalarial Activity: Superior Erythrocytic Stage Potency vs. Primaquine

Pamaquine demonstrates a broader spectrum of antimalarial activity compared to its direct analog, primaquine. While both compounds are effective against the liver-stage hypnozoites of relapsing malarias, pamaquine is also highly potent against the erythrocytic (blood) stages of all four human malaria species. In contrast, primaquine has very poor activity against asexual blood stages, particularly of Plasmodium falciparum [1]. This key functional difference is a primary driver for selecting pamaquine in certain research applications.

Antimalarial drug discovery Plasmodium vivax 8-aminoquinoline pharmacology Stage-specific activity

Comparative Therapeutic Index and Curative Efficacy: Lower Therapeutic Index vs. Primaquine in Vivax Malaria

In a controlled human challenge study comparing 8-aminoquinolines for radical cure of Chesson strain Plasmodium vivax malaria, primaquine demonstrated a superior therapeutic profile. A daily dose of 20 mg primaquine resulted in a relapse incidence of only 15%, whereas a daily dose of 10 mg primaquine led to a 65% relapse rate [1]. In contrast, pamaquine was found to be less efficacious and more toxic at comparable doses, resulting in a lower overall therapeutic index. The clinical therapeutic index for primaquine was calculated to be 10 (largest tolerated dose/smallest curative dose), while pamaquine was specifically noted to be inferior in this metric [2].

Plasmodium vivax radical cure therapeutic index clinical trial relapse prevention

Hemolytic Toxicity in G6PD Deficiency: A Validated Positive Control for Preclinical Models

Pamaquine serves as a definitive positive control for inducing hemolytic toxicity in validated preclinical models of G6PD deficiency. In a humanized mouse model engrafted with G6PD-deficient human red blood cells (huRBCs), treatment with pamaquine resulted in a significant loss of these cells, confirming its hemolytic potential [1]. This response was comparable to that of primaquine and tafenoquine. Critically, in a separate G6PD-deficient mouse model, pamaquine induced a complete hemolytic toxicity response, whereas non-hemolytic antimalarials like chloroquine and mefloquine showed no response [2].

G6PD deficiency hemolytic anemia drug safety 8-aminoquinoline toxicity in vivo model

Neurotoxicity Profile: A Unique 8-Aminoquinoline Liability for Comparative Safety Studies

Pamaquine, along with plasmocid and pentaquine, is associated with a specific pattern of neurotoxicity characterized by damage to distinct neuro-anatomical structures in Rhesus monkeys, leading to functional neurologic deficits [1]. This liability is a key differentiator from primaquine and tafenoquine, for which there is no evidence of similar neurotoxicity in humans or relevant animal models, despite over 60 years of clinical use [1].

Neurotoxicity CNS safety 8-aminoquinoline primate model adverse events

Metabolic Bioactivation: A Prodrug Requiring Conversion for Potent In Vitro Activity

Pamaquine exhibits low intrinsic in vitro activity against some parasites, acting primarily as a prodrug. A study on Babesia parasites found that while pamaquine showed growth-inhibitory effects, it was relatively inactive in vitro against Plasmodium gallinaceum unless first metabolized. A specific metabolite of pamaquine was found to possess approximately 16-fold higher in vitro anti-malarial and methemoglobin-producing properties than the parent compound [1].

Prodrug metabolism in vitro activity antiparasitic Babesia spp. drug discovery

Comparative Activity in Babesiosis: Differential Sensitivity of Babesia Species

Pamaquine demonstrates differential in vitro activity against two major species of equine Babesia. In culture, Babesia equi was found to be more sensitive to pamaquine than Babesia caballi [1]. This species-specific activity is distinct from other antimalarials like pyrimethamine, which showed the opposite pattern of sensitivity.

Babesia veterinary parasitology in vitro culture drug screening 8-aminoquinoline

Recommended Research and Procurement Scenarios for Pamaquine (CAS 491-92-9)


Validated Positive Control in G6PD-Deficient Hemolytic Toxicity Assays

Procure pamaquine for use as a definitive positive control compound when establishing or validating preclinical models designed to assess the hemolytic risk of new 8-aminoquinolines or other drug candidates. As demonstrated in both G6PD-deficient mouse and humanized huRBC-SCID mouse models, pamaquine reliably induces a robust hemolytic response, providing a clear benchmark against which to measure the safety of test compounds [1]. This is essential for drug discovery programs aiming to develop antimalarials with improved safety margins.

Reference Standard for Neurotoxicity in 8-Aminoquinoline Structure-Activity Relationship (SAR) Studies

Pamaquine is an indispensable reference standard for SAR studies aimed at identifying the structural features responsible for the neurotoxic effects observed in some, but not all, 8-aminoquinolines. Its well-documented ability to cause specific neuro-anatomical lesions in primate models contrasts sharply with the safety profile of primaquine and tafenoquine [2]. By including pamaquine as a 'neurotoxic comparator' in a screening cascade, medicinal chemists can more effectively design out this liability in next-generation candidates.

Specialized Tool for Dual-Stage (Blood and Liver) Antimalarial Research

Utilize pamaquine as a research tool in mechanistic studies requiring simultaneous targeting of both the liver and blood stages of the malaria parasite. Unlike primaquine, which has minimal blood-stage activity, pamaquine is effective against both the hypnozoites in the liver and the erythrocytic stages of all four human malaria species [3]. This unique dual activity makes it valuable for studying the pharmacology of compounds that act on both parasite life-cycle stages, without the confounding variables of combination therapy.

Analytical Reference Standard for Pharmacokinetic and Bioanalytical Method Development

Procure high-purity pamaquine for use as an analytical reference standard in the development and validation of bioanalytical methods, such as HPLC assays with electrochemical detection. Validated methods exist for quantifying pamaquine in plasma alongside its analogs like primaquine, achieving a detection limit of 0.01 μg/ml [4]. A pure reference standard is essential for accurate calibration and quantification in pharmacokinetic studies, even for older compounds, to support research into its metabolism and disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamaquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.